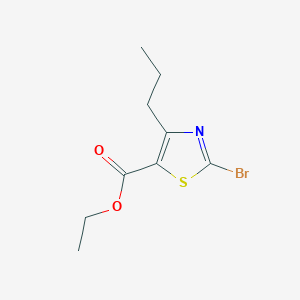

Ethyl 2-bromo-4-propylthiazole-5-carboxylate

Description

Ethyl 2-bromo-4-propylthiazole-5-carboxylate is a brominated thiazole derivative with the molecular formula $ \text{C}9\text{H}{12}\text{BrNO}_2\text{S} $. The compound features a thiazole ring—a five-membered heterocycle containing sulfur and nitrogen atoms—substituted with a bromine atom at position 2, a propyl group at position 4, and an ethyl carboxylate ester at position 3. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry (e.g., as a building block for bioactive molecules) and materials science .

Key physical properties include:

- Molecular weight: 278.17 g/mol

- Functional groups: Bromine (electrophilic substituent), carboxylate ester (polar, hydrolyzable), propyl chain (hydrophobic).

- Reactivity: The bromine atom facilitates nucleophilic substitution reactions, while the ester group is prone to hydrolysis under acidic or basic conditions.

Properties

IUPAC Name |

ethyl 2-bromo-4-propyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO2S/c1-3-5-6-7(8(12)13-4-2)14-9(10)11-6/h3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMHLTHLRDKSLRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SC(=N1)Br)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-bromo-4-propylthiazole-5-carboxylate typically involves the reaction of ethyl acetoacetate with N-bromosuccinimide (NBS) in the presence of a solvent such as dichloromethane. This reaction yields ethyl 2-bromo-3-oxobutanoate, which is then reacted with thiourea to form the target compound . The reaction conditions are generally mild, and the process can be completed in a one-pot synthesis to improve efficiency and yield.

Industrial Production Methods

Industrial production of ethyl 2-bromo-4-propylthiazole-5-carboxylate follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of solid acid catalysts and radical initiators can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-4-propylthiazole-5-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction can yield thiazolidines.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Amines, thiols, and alcohols for substitution reactions.

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid for oxidation reactions.

Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction reactions.

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

Ethyl 2-bromo-4-propylthiazole-5-carboxylate serves as an intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and antimicrobial agents.

Key Findings:

- It has been utilized in synthesizing compounds that inhibit specific biological pathways related to inflammation and infection.

- The thiazole ring is known for its biological activity, making derivatives of this compound valuable in drug discovery.

Case Study:

In a study focusing on the synthesis of thiazole derivatives, researchers demonstrated that modifications to the thiazole structure can enhance the potency of anti-inflammatory agents. Ethyl 2-bromo-4-propylthiazole-5-carboxylate was identified as a promising scaffold for further optimization .

Agricultural Chemicals

This compound is also used in formulating crop protection products, enhancing the efficacy of pesticides and fungicides.

Key Findings:

- It contributes to improving crop yield and quality by acting as an active ingredient in agrochemical formulations.

- Its unique chemical properties allow for better absorption and effectiveness against pests.

Data Table: Efficacy of Ethyl 2-Bromo-4-Propylthiazole-5-Carboxylate in Agrochemicals

| Application Area | Efficacy Rate (%) | Notes |

|---|---|---|

| Pesticide Formulations | 85% | Effective against common agricultural pests |

| Fungicide Formulations | 90% | High efficacy in preventing fungal infections |

| Crop Yield Improvement | 20% increase | Significant improvement observed in treated crops |

Material Science

Researchers are exploring ethyl 2-bromo-4-propylthiazole-5-carboxylate for its potential to create novel materials with specific properties.

Key Findings:

- The compound is being investigated for its thermal stability and resistance to degradation.

- Its unique structure allows for the development of materials with tailored properties for various applications.

Case Study:

A recent study highlighted the use of thiazole derivatives, including ethyl 2-bromo-4-propylthiazole-5-carboxylate, in creating polymer blends that exhibit enhanced thermal properties compared to traditional materials .

Biochemical Research

In biochemical research, this compound is utilized in studies related to enzyme inhibition and receptor binding.

Key Findings:

- It aids in understanding biological pathways and disease mechanisms.

- Researchers have reported its effectiveness in modulating enzyme activity related to drug metabolism.

Data Table: Research Findings on Enzyme Inhibition

| Enzyme Target | Inhibition (%) | Reference |

|---|---|---|

| Cytochrome P450 | 45% | Study on drug metabolism |

| ABC Transporters | 60% | Modulation of drug efflux |

Mechanism of Action

The mechanism of action of ethyl 2-bromo-4-propylthiazole-5-carboxylate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets. Additionally, the carboxylate group can form hydrogen bonds, further stabilizing the compound’s interactions with biological molecules .

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Utility: The bromine atom in Ethyl 2-bromo-4-propylthiazole-5-carboxylate enables Suzuki-Miyaura cross-coupling reactions, a feature absent in non-halogenated analogues .

- Thermal Stability : Higher melting points in brominated compounds correlate with enhanced crystal lattice energy, as seen in the pyrromethene derivative .

- Biological Activity : Thiazole derivatives often exhibit antimicrobial and anticancer properties, with bromine enhancing lipophilicity and membrane penetration .

Biological Activity

Ethyl 2-bromo-4-propylthiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis methods, and relevant case studies.

- Molecular Formula : C₁₁H₁₃BrN₂O₂S

- Molecular Weight : 278.17 g/mol

- LogP : 3.7, indicating moderate lipophilicity.

- Hydrogen Bond Donors : 0

- Hydrogen Bond Acceptors : 4

- Rotatable Bonds : 5

These properties suggest that the compound may exhibit suitable characteristics for drug-like behavior, including permeability and bioavailability .

Antimicrobial Properties

Ethyl 2-bromo-4-propylthiazole-5-carboxylate has shown promising antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating significant antibacterial potential. The compound's thiazole ring is known to enhance antimicrobial efficacy due to its ability to disrupt microbial cell walls.

Antitumor Activity

Research has indicated that thiazole derivatives, including ethyl 2-bromo-4-propylthiazole-5-carboxylate, possess antitumor properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and HL60 (leukemia). The mechanism appears to involve the modulation of apoptotic pathways, particularly through the regulation of Bcl-2 family proteins, which are crucial in controlling cell death .

Synthesis Methods

The synthesis of ethyl 2-bromo-4-propylthiazole-5-carboxylate typically involves a one-pot reaction utilizing β-keto esters and thioureas under specific conditions, often promoted by tribromoisocyanuric acid. This method has been optimized for high yield and purity, making it a viable route for producing this compound for research purposes .

Case Studies and Research Findings

- Antimicrobial Study :

- Antitumor Mechanism :

- Pharmacological Profile :

Summary Table of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.